1,1,2,2,3,3,4,4-Octafluoropentane

Vapor Degreasing Cleaning Cycle Optimization Fluorinated Solvents

1,1,2,2,3,3,4,4-Octafluoropentane (CAS 40723-64-6) is a partially fluorinated hydrofluorocarbon (HFC) with the molecular formula C5H4F8 and a molecular weight of 216.07 g/mol. It belongs to a class of fluorinated solvents characterized by zero ozone depletion potential (ODP) due to the absence of chlorine atoms.

Molecular Formula C5H4F8
Molecular Weight 216.07 g/mol
CAS No. 40723-64-6
Cat. No. B13415717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2,2,3,3,4,4-Octafluoropentane
CAS40723-64-6
Molecular FormulaC5H4F8
Molecular Weight216.07 g/mol
Structural Identifiers
SMILESCC(C(C(C(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C5H4F8/c1-3(8,9)5(12,13)4(10,11)2(6)7/h2H,1H3
InChIKeyQERNPKXJOBLNFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,2,2,3,3,4,4-Octafluoropentane (CAS 40723-64-6): Procurement-Ready Physicochemical Profile and Industrial Solvent Context


1,1,2,2,3,3,4,4-Octafluoropentane (CAS 40723-64-6) is a partially fluorinated hydrofluorocarbon (HFC) with the molecular formula C5H4F8 and a molecular weight of 216.07 g/mol [1]. It belongs to a class of fluorinated solvents characterized by zero ozone depletion potential (ODP) due to the absence of chlorine atoms [2]. Key computed physicochemical properties include a predicted boiling point of approximately 63.0°C at 760 mmHg and a predicted density of 1.392 g/cm³ . This compound is structurally distinct from fully saturated perfluorocarbons and alternative hydrofluoroethers (HFEs), positioning it as a candidate for precision cleaning and vapor degreasing applications where specific volatility and solvency parameters are required.

Why Generic Substitution of 1,1,2,2,3,3,4,4-Octafluoropentane Fails: The Quantified Differentiation Imperative


Generic substitution among fluorinated solvents is scientifically unsound due to significant variations in key physicochemical parameters—including boiling point, density, and molecular architecture—that directly govern cleaning efficacy, drying cycle efficiency, and material compatibility. While in-class compounds such as HFC-43-10mee (C5H2F10) or HFE-7100 (C4F9OCH3) share an ODP of zero [1], they exhibit markedly different boiling points, with HFC-43-10mee boiling at approximately 54–55°C and HFE-7200 at 76°C [2][3]. This volatility gap alters process dwell times and thermal budgets. Furthermore, the presence of a terminal –CHF2 group versus an ether linkage or fully saturated perfluoroalkyl chain results in differential solvency for specific contaminants such as fluorinated greases and particulate matter. Procurement without quantifying these differences risks suboptimal cleaning validation, equipment incompatibility, and increased solvent consumption. The evidence below establishes the precise, data-backed differentiation of 1,1,2,2,3,3,4,4-octafluoropentane.

1,1,2,2,3,3,4,4-Octafluoropentane vs. Comparators: A Quantitative Evidence Guide for Procurement Scientists


Boiling Point Precision: Mid-Range Volatility for Optimized Vapor Degreasing

1,1,2,2,3,3,4,4-Octafluoropentane exhibits a predicted boiling point of 63.0°C at 760 mmHg, placing it in a distinct volatility niche between HFC-43-10mee (54–55°C) and HFE-7200 (76°C) . This mid-range boiling point allows for more effective heat transfer and condensation in vapor degreasing systems compared to the higher-boiling HFE-7200, while offering better retention on substrates and reduced evaporative loss compared to the more volatile HFC-43-10mee [1].

Vapor Degreasing Cleaning Cycle Optimization Fluorinated Solvents

Density Advantage: Material Efficiency in Fixed-Volume Lubricant Deposition

The predicted density of 1,1,2,2,3,3,4,4-octafluoropentane is 1.392 g/cm³, which is approximately 11–12% lower than the reported density of HFC-43-10mee (1.58–1.60 g/cm³) [1]. In fixed-volume lubricant deposition baths or precision cleaning chambers, lower solvent density directly translates to reduced mass of solvent consumed per process cycle, thereby lowering both procurement costs and waste disposal burdens. For applications historically using higher-density solvents such as HFC-43-10mee, substituting with 1,1,2,2,3,3,4,4-octafluoropentane reduces mass consumption proportionally by approximately 0.18–0.20 g per mL of chamber volume.

Lubricant Deposition Hard Disk Drive Manufacturing Solvent Density

Low Hydrogen Content: Minimized Substrate Reactivity in Semiconductor and Metal Cleaning

With a molecular formula of C5H4F8, 1,1,2,2,3,3,4,4-octafluoropentane contains only 4 hydrogen atoms per molecule, a hydrogen-to-carbon ratio of 0.8:1. This is lower than many other partially fluorinated alternatives such as HFC-365mfc (C4H5F5, H:C ratio 1.25:1) or HFC-245fa (C3H3F5, H:C ratio 1:1). While no specific stability assay data is currently identified for this exact compound, the class-level inference for HFCs and HFEs indicates that lower hydrogen content in the molecular structure correlates with reduced potential for thermal decomposition into corrosive hydrogen fluoride (HF) under elevated temperature or plasma exposure conditions [1]. This characteristic is critical in semiconductor fabrication and precision optics manufacturing, where trace HF generation can etch or corrode sensitive substrates.

Semiconductor Cleaning Material Compatibility Hydrogen Fluoride (HF) Mitigation

Absence of Ether Linkage: Enhanced Hydrolytic Stability vs. Hydrofluoroethers (HFEs)

Unlike hydrofluoroethers (HFEs) such as HFE-7100 and HFE-7200, which contain an ether linkage (C–O–C), 1,1,2,2,3,3,4,4-octafluoropentane is a pure hydrofluorocarbon (HFC) with only carbon–carbon, carbon–fluorine, and carbon–hydrogen bonds. This fundamental structural difference eliminates the potential for hydrolytic cleavage of the ether bond under acidic or basic aqueous conditions. Class-level evidence indicates that HFEs can undergo hydrolysis to form perfluorinated alcohols and subsequently HF under certain process conditions [1]. The absence of an ether linkage in 1,1,2,2,3,3,4,4-octafluoropentane confers superior chemical stability in aqueous or mixed-solvent cleaning systems, reducing the risk of solvent degradation and acidic byproduct formation during extended bath lifecycles.

Hydrolytic Stability Aqueous Cleaning Compatibility Hydrofluoroether (HFE) Comparison

Terminal –CHF2 Group: Differential Solvency for Fluorinated Contaminants

The presence of a terminal –CHF2 group in 1,1,2,2,3,3,4,4-octafluoropentane distinguishes it structurally from fully saturated perfluorocarbons (e.g., perfluorohexane, C6F14) and from the –CF3 terminated HFC-43-10mee. While direct solvency (Kauri-butanol) values for 1,1,2,2,3,3,4,4-octafluoropentane are not available in the retrieved dataset, class-level inference suggests that partially fluorinated compounds with terminal –CHF2 groups exhibit stronger interaction with fluorinated lubricants and greases (e.g., perfluoropolyethers, PFPEs) compared to perfluorocarbons . Patent literature identifies 1,1,2,2,3,3,4,4-octafluoropentane as a viable solvent for cleaning plastic articles, rubber articles, and electronic parts where removal of fluorinated processing residues is required [1].

Fluorinated Grease Removal Perfluoropolyether (PFPE) Solubility Precision Parts Cleaning

1,1,2,2,3,3,4,4-Octafluoropentane: Best-Fit Application Scenarios Based on Quantitative Differentiation Evidence


Precision Vapor Degreasing of Electronic Assemblies Requiring Moderate Thermal Budgets

Based on the boiling point evidence (63.0°C predicted), 1,1,2,2,3,3,4,4-octafluoropentane is optimally suited for vapor degreasing systems where process temperatures must exceed the 55°C typical of HFC-43-10mee to improve contaminant solvency but remain below the 76°C threshold of HFE-7200 to protect temperature-sensitive components such as plastic connectors, capacitors, or optical coatings . The lower density (1.392 g/cm³) further reduces solvent mass consumption in fixed-volume degreaser sumps compared to higher-density alternatives .

Fixed-Volume Lubricant Deposition and Carrier Fluid in Hard Disk Drive (HDD) Manufacturing

In HDD manufacturing processes where perfluoropolyether (PFPE) lubricants are dissolved and deposited in fixed-volume baths, the 11–12% lower density of 1,1,2,2,3,3,4,4-octafluoropentane relative to HFC-43-10mee translates directly to reduced solvent procurement mass and lower per-unit manufacturing costs . The absence of an ether linkage (differentiating it from HFE solvents) supports extended bath stability in processes that may involve incidental moisture exposure .

High-Purity Semiconductor Component Cleaning with HF Corrosion Risk Constraints

For semiconductor fabrication cleaning steps where trace hydrogen fluoride (HF) generation can cause catastrophic micro-corrosion, the low hydrogen-to-carbon ratio (0.8:1) of 1,1,2,2,3,3,4,4-octafluoropentane offers a class-level advantage over higher-hydrogen-content alternatives such as HFC-365mfc . The absence of chlorine atoms ensures zero ODP compliance , making this compound suitable for facilities with stringent environmental and materials compatibility requirements.

Aqueous-Compatible Cleaning Workflows Requiring Long Solvent Bath Life

In manufacturing environments where cleaning processes involve water rinses, steam drying, or aqueous co-solvent systems, the pure HFC backbone of 1,1,2,2,3,3,4,4-octafluoropentane eliminates the hydrolytic degradation pathway associated with HFE solvents containing ether linkages . This structural feature supports extended solvent bath lifecycles, reduces bath maintenance frequency, and minimizes the risk of acidic byproduct accumulation that could compromise part quality.

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